molecular formula C27H34N4O3 B1203440 1-[(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)methyl]-1-[(1-ethyl-2-pyrrolidinyl)methyl]-3-(2-methoxyphenyl)urea

1-[(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)methyl]-1-[(1-ethyl-2-pyrrolidinyl)methyl]-3-(2-methoxyphenyl)urea

Cat. No. B1203440
M. Wt: 462.6 g/mol
InChI Key: ZMHVUYNUULKBQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)methyl]-1-[(1-ethyl-2-pyrrolidinyl)methyl]-3-(2-methoxyphenyl)urea is a member of quinolines.

Scientific Research Applications

Synthesis and Structural Analysis

  • 1-[(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)methyl]-1-[(1-ethyl-2-pyrrolidinyl)methyl]-3-(2-methoxyphenyl)urea is involved in the synthesis of various complex organic compounds. For example, it contributes to the synthesis of certain metabolites of TAK-603, providing a basis for developing more efficient synthesis methods for complex organic molecules (Mizuno et al., 2006).
  • This compound plays a role in the synthesis of dihydropyrimidinones, showcasing its utility in creating diverse chemical structures, which could have varied applications, including in pharmaceuticals (Jawale et al., 2011).

Potential in Antimicrobial and Anticancer Applications

  • Some derivatives of this compound have shown potential as antimicrobial agents. Their structural complexity allows for a variety of biological activities, indicating their potential use in developing new antimicrobial drugs (Holla et al., 2006).
  • Certain analogs of this compound demonstrate significant anticancer activities. This suggests its role in the design of new anticancer agents, further expanding its applications in medicinal chemistry (Reddy et al., 2015).

Role in Neuropharmacology

  • Novel derivatives of this chemical have been studied for their psycho- and neurotropic properties, showing promise in the development of psychoactive compounds for therapeutic applications (Podolsky et al., 2017).

properties

Product Name

1-[(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)methyl]-1-[(1-ethyl-2-pyrrolidinyl)methyl]-3-(2-methoxyphenyl)urea

Molecular Formula

C27H34N4O3

Molecular Weight

462.6 g/mol

IUPAC Name

1-[(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)methyl]-1-[(1-ethylpyrrolidin-2-yl)methyl]-3-(2-methoxyphenyl)urea

InChI

InChI=1S/C27H34N4O3/c1-5-30-14-8-9-22(30)17-31(27(33)28-23-10-6-7-11-24(23)34-4)16-21-15-20-13-12-18(2)19(3)25(20)29-26(21)32/h6-7,10-13,15,22H,5,8-9,14,16-17H2,1-4H3,(H,28,33)(H,29,32)

InChI Key

ZMHVUYNUULKBQA-UHFFFAOYSA-N

Canonical SMILES

CCN1CCCC1CN(CC2=CC3=C(C(=C(C=C3)C)C)NC2=O)C(=O)NC4=CC=CC=C4OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)methyl]-1-[(1-ethyl-2-pyrrolidinyl)methyl]-3-(2-methoxyphenyl)urea
Reactant of Route 2
Reactant of Route 2
1-[(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)methyl]-1-[(1-ethyl-2-pyrrolidinyl)methyl]-3-(2-methoxyphenyl)urea
Reactant of Route 3
Reactant of Route 3
1-[(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)methyl]-1-[(1-ethyl-2-pyrrolidinyl)methyl]-3-(2-methoxyphenyl)urea
Reactant of Route 4
Reactant of Route 4
1-[(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)methyl]-1-[(1-ethyl-2-pyrrolidinyl)methyl]-3-(2-methoxyphenyl)urea
Reactant of Route 5
Reactant of Route 5
1-[(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)methyl]-1-[(1-ethyl-2-pyrrolidinyl)methyl]-3-(2-methoxyphenyl)urea
Reactant of Route 6
Reactant of Route 6
1-[(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)methyl]-1-[(1-ethyl-2-pyrrolidinyl)methyl]-3-(2-methoxyphenyl)urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.